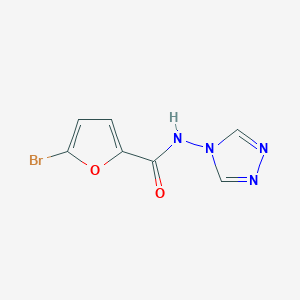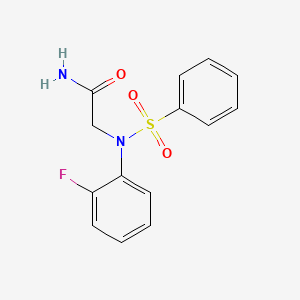
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying biological processes and as a potential therapeutic agent. In
Wirkmechanismus
The mechanism of action of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes, including cell growth and proliferation. By inhibiting this protein kinase, 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide may have potential therapeutic effects in a variety of disease states.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of CK2 in cancer cells, which may lead to decreased cell growth and proliferation. In vivo studies have shown that this compound can have anti-inflammatory effects and may have potential therapeutic effects in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide in lab experiments is its specificity for protein kinases, which allows for targeted inhibition of specific cellular processes. Additionally, this compound has been shown to have low toxicity and high solubility, which makes it a useful tool in a variety of experimental settings. However, one of the limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide. One area of research could focus on the development of more potent and selective inhibitors of CK2, which may have even greater therapeutic potential. Additionally, this compound could be further studied for its potential use in treating other disease states, including cancer and inflammatory diseases. Finally, research could focus on developing new synthetic methods for producing this compound, which may lead to increased availability and decreased cost.
In conclusion, 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide is a promising compound with a variety of potential scientific research applications. Its specificity for protein kinases and low toxicity make it a useful tool in a variety of experimental settings, and its potential therapeutic effects make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide involves the reaction of 2-bromo-5-nitrobenzoic acid with 2,5-dimethylpyrrole in the presence of a catalyst. The resulting product is then reduced to yield the final compound. This synthesis method has been well-documented in the scientific literature and has been shown to yield high purity and yield of the final product.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide has been used in a variety of scientific research applications. One of the most promising applications of this compound is as a tool for studying biological processes. Specifically, this compound has been used to study the role of protein kinases in cancer cells. Additionally, this compound has been shown to have potential therapeutic effects, including as an anti-inflammatory agent and as a potential treatment for Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-bromo-N-(2,5-dimethylpyrrol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-9-7-8-10(2)16(9)15-13(17)11-5-3-4-6-12(11)14/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCASDQSHCSIWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2,5-dimethyl-1H-pyrrol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)
![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)



